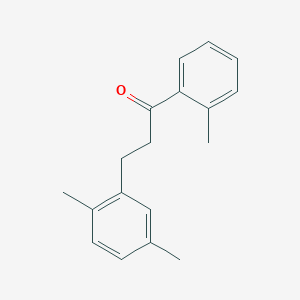

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

Descripción general

Descripción

3-(2,5-Dimethylphenyl)-2’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with a 2,5-dimethylphenyl group and a methyl group at the 2’ position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with 2’-methylpropiophenone. This reaction typically requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the 2,5-dimethylphenyl moiety exhibit notable antimicrobial properties. Studies have shown that derivatives of this scaffold can effectively combat various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). For instance:

- A study demonstrated that derivatives with the 2,5-dimethylphenyl structure exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Candida and Staphylococcus species .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has highlighted its ability to induce apoptosis in cancer cells through mechanisms such as downregulation of anti-apoptotic proteins. Notably:

- A series of bromolactones derived from 2,5-dimethylphenyl substituents showed promising antiproliferative activity against canine cancer cell lines .

Industrial Applications

In industrial settings, 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone is utilized in the production of specialty chemicals. Its unique chemical structure allows for modifications that enhance its properties for specific applications. Some notable uses include:

- Production of Specialty Chemicals: The compound serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

- Drug Development: Due to its structural similarity to pharmacologically active compounds, it is explored for potential use in drug development aimed at treating infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study focusing on thiazole derivatives incorporating the 2,5-dimethylphenyl moiety revealed broad-spectrum antimicrobial activity against drug-resistant strains. The findings suggest that these derivatives could be further developed as novel antimicrobial agents targeting clinically relevant pathogens .

Case Study 2: Anticancer Activity

Another investigation into the synthesis of chiral bromo analogs derived from the compound demonstrated significant activity against a panel of canine cancer lines. The results indicate that modifications to the dimethylphenyl scaffold can enhance anticancer efficacy .

Mecanismo De Acción

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. Additionally, its ketone group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,4-Dimethylphenyl)-2’-methylpropiophenone

- 3-(2,6-Dimethylphenyl)-2’-methylpropiophenone

- 3-(3,5-Dimethylphenyl)-2’-methylpropiophenone

Uniqueness

3-(2,5-Dimethylphenyl)-2’-methylpropiophenone is unique due to the specific positioning of the dimethyl groups on the aromatic ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the 2,5-dimethylphenyl group enhances its stability and alters its interaction with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of key intermediates. For instance, a common synthetic route is through the reaction of 2,5-dimethylbenzaldehyde with acetophenone derivatives, followed by subsequent reactions to yield the final product.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below are key findings from various studies:

Anticancer Activity

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. In one study, it exhibited an IC50 value indicating potent antiproliferative activity against human cancer cells (e.g., Jurkat and Caco-2) .

- Mechanism of Action : The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with cellular targets that are crucial for cancer cell survival .

Antimicrobial Activity

- Broad-Spectrum Efficacy : this compound has demonstrated antimicrobial properties against various pathogens, including drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 2 µg/mL for certain resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Jurkat | 20.6% inhibition | |

| Anticancer | Caco-2 | 53.1% inhibition | |

| Antimicrobial | S. aureus | 2 µg/mL | |

| Antimicrobial | E. faecium | 2 µg/mL |

Case Study 1: Anticancer Evaluation

In a comprehensive study evaluating the cytotoxic effects of various derivatives of this compound, researchers noted a correlation between structural modifications and enhanced activity against specific cancer cell lines. The incorporation of certain functional groups significantly improved the compound's efficacy.

Case Study 2: Antimicrobial Screening

A screening program tested multiple derivatives against a panel of drug-resistant pathogens. The results highlighted the effectiveness of this compound in inhibiting growth in resistant strains, suggesting that this compound could serve as a scaffold for developing new antibiotics targeting resistant infections.

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-9-14(2)16(12-13)10-11-18(19)17-7-5-4-6-15(17)3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQZTCNUMLJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644717 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-74-6 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.